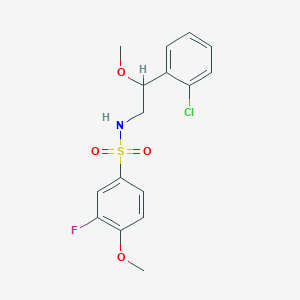

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fungicidal and Herbicidal Activities

Research highlights the structural characteristics that influence the fungicidal activities of N-phenylbenzenesulfonamide derivatives, including the compound , against Pythium ultimum, a causative agent of damping-off disease. The study utilized molecular holographic quantitative structure-activity relationships (HQSAR) to quantitatively discuss these effects, finding specific substituent groups that enhance activity (조윤기, 장기운, & 성낙도, 2008).

Electrophilic Fluorinating Reagent

A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), exhibits improved enantioselectivity in products compared to its analogs, demonstrating the compound's significance in the synthesis of enantioselective fluorinated compounds (H. Yasui et al., 2011).

Chlorinating Reagent

N-chloro-N-methoxybenzenesulfonamide serves as a highly reactive and efficient chlorinating reagent for various organic substrates, offering an insight into the versatility of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide derivatives in synthetic organic chemistry (Xiao-Qiu Pu et al., 2016).

Tubulin Polymerization Inhibition

Studies on sulfonamide drugs, including derivatives related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide, have identified compounds that inhibit tubulin polymerization, suggesting potential applications in cancer therapy. These compounds bind to the colchicine site of tubulin, indicating their role in antimitotic activities (Mithu Banerjee et al., 2005).

Synthesis of Inhibitors

The compound's derivatives have been used in the synthesis of KN-93, a potent and selective inhibitor of Ca2+/Calmoduline-Dependent Protein Kinase II, showcasing the compound's application in the development of biochemical tools and therapeutic agents (Claudio Bruno et al., 2010).

properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO4S/c1-22-15-8-7-11(9-14(15)18)24(20,21)19-10-16(23-2)12-5-3-4-6-13(12)17/h3-9,16,19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIYFBLSFNGQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2695318.png)

![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)

![N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide](/img/structure/B2695329.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)